molecular formula C23H27NO4 B1390367 Fmoc-2-aminooctanoic acid CAS No. 197384-29-5

Fmoc-2-aminooctanoic acid

Cat. No. B1390367
M. Wt: 381.5 g/mol
InChI Key: UUXKLESQZZGPLH-UHFFFAOYSA-N
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Description

Fmoc-2-aminooctanoic acid is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The molecular formula of Fmoc-2-aminooctanoic acid is C23H27NO4, and its molecular weight is 381.46 .


Chemical Reactions Analysis

The Fmoc group in Fmoc-2-aminooctanoic acid can be deprotected under basic conditions to obtain the free amine . This free amine can then be used for further conjugations . The Fmoc group removal in solid-phase peptide synthesis (SPPS) proceeds through a two-step mechanism: the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, preferably a secondary amine, and the subsequent β-elimination that yields a highly reactive dibenzofulvene (DBF) intermediate .

Scientific Research Applications

Self-Assembly and Functional Material Fabrication

Fmoc-modified amino acids, including Fmoc-2-aminooctanoic acid, exhibit unique self-assembly properties due to the hydrophobic and aromatic nature of the Fmoc group. These properties are exploited in the fabrication of functional materials, particularly in areas like cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic applications. The self-organization of Fmoc-modified amino acids and short peptides is a key area of research, demonstrating significant potential in these fields (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Optical Property Modulation

The Fmoc group's modification on short peptides, like Fmoc-2-aminooctanoic acid, significantly influences their optical properties. Research has shown that Fmoc-modified compounds can exhibit different fluorescent emissions and absorbance patterns based on pH-dependent self-assembly. This modulation of optical properties through self-assembly opens avenues in the development of advanced materials with tailored optical characteristics (Tao, Yoskovitz, Adler-Abramovich, & Gazit, 2015).

Enhanced Peptide Synthesis

The use of Fmoc-amino acids, including Fmoc-2-aminooctanoic acid, has revolutionized solid-phase peptide synthesis. This method offers milder acid cleavage processes compared to traditional techniques, facilitating the synthesis of biologically active and isotopically labeled peptides and small proteins. Fmoc solid-phase peptide synthesis methodology is highly versatile, significantly advancing bioorganic chemistry (Fields & Noble, 2009).

Antibacterial Applications

Recent advancements in peptide- and amino-acid-based nanotechnology have led to the exploration of Fmoc-decorated self-assembling building blocks, including Fmoc-2-aminooctanoic acid, for antibacterial purposes. Research shows promising results in using these compounds to hinder bacterial growth and viability, without being cytotoxic toward mammalian cell lines. The integration of these nanoassemblies into composite materials represents a significant step in the development of antibacterial biomedical materials (Schnaider et al., 2019).

Safety And Hazards

While specific safety and hazard information for Fmoc-2-aminooctanoic acid is not directly available from the search results, general precautions for handling Fmoc-protected amino acids include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . While the main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, there is a need to develop substrate-tolerant amide coupling reaction conditions for amino acid monomers .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXKLESQZZGPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-2-aminooctanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Beißwenger - 2015 - mediatum.ub.tum.de
Die Fehlfaltung und Aggregation von Proteinen steht im Zusammenhang mit vielen schwerwiegenden Erkrankungen, wie zB die Alzheimer Erkrankung (AD) und Typ 2 Diabetes (T2D). …
Number of citations: 0 mediatum.ub.tum.de

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